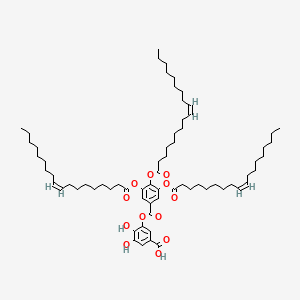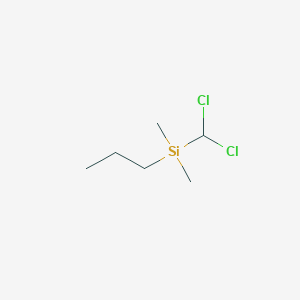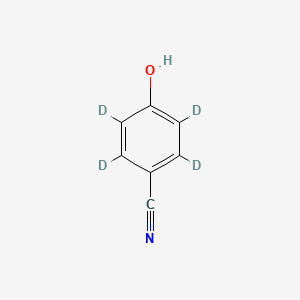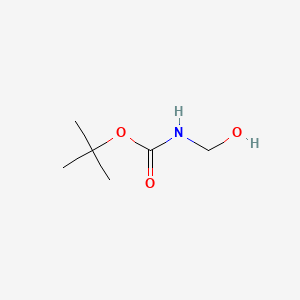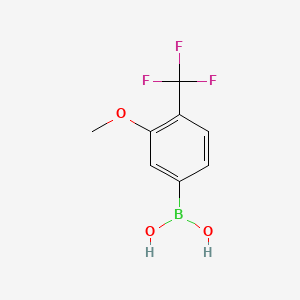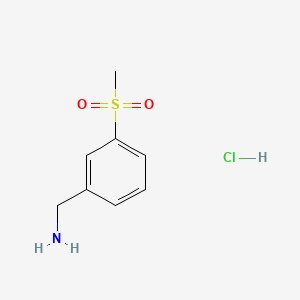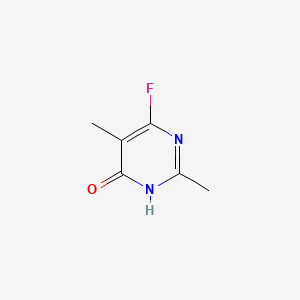
N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves multiple steps, starting from the parent compound OsimertinibCommon reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods
Industrial production of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Osimertinib derivatives.
Biology: Employed in cellular and molecular biology research to investigate the effects of EGFR inhibition on cell signaling pathways.
Medicine: Utilized in pre-clinical studies to evaluate the efficacy and safety of Osimertinib derivatives in treating various cancers.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting EGFR mutations.
作用機序
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib exerts its effects by inhibiting the activity of mutant forms of EGFR, such as T790M, L858R, and exon 19 deletion. These mutations are commonly found in non-small cell lung cancer (NSCLC) tumors. By binding to these mutant forms, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
類似化合物との比較
Similar Compounds
Osimertinib: The parent compound, a third-generation EGFR TKI used in the treatment of NSCLC.
Gefitinib: A first-generation EGFR TKI with a different mechanism of action and resistance profile.
Erlotinib: Another first-generation EGFR TKI with similar applications but different efficacy and toxicity profiles.
Uniqueness
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for mutant EGFR forms. This makes it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
1801616-92-1 |
|---|---|
分子式 |
C22H24N6O |
分子量 |
388.475 |
IUPAC名 |
5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine |
InChI |
InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26) |
InChIキー |
IKEANNIWFABYFE-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC |
同義語 |
5-Methoxy-N1,N1-dimethyl-N4(4-(1-methyl-1-H-indol-3-yl)pyrimidin-2-yl)benezene-1,2,4-triamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

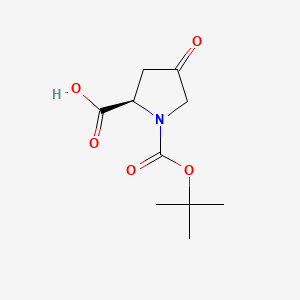
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
